Sodium aspartate
Overview
Description
Sodium aspartate is the sodium salt of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. Aspartic acid is a non-essential amino acid, meaning that it can be synthesized by the human body. This compound is commonly used as a dietary supplement and in various industrial applications due to its role in the citric acid cycle and its ability to enhance energy production.
Mechanism of Action
Target of Action
Sodium aspartate primarily targets the sodium-coupled neutral amino acid transporters . These transporters are responsible for the transport of amino acids across the cell membrane, which is crucial for protein synthesis and other metabolic processes . This compound also interacts with other targets such as asparagine synthetase , asparagine–tRNA ligase , and isoaspartyl peptidase/L-asparaginase .
Mode of Action
This compound functions as a sodium-dependent amino acid transporter . It mediates the saturable, pH-sensitive, and electrogenic cotransport of glutamine and sodium ions with a stoichiometry of 1:1 . It may also transport small zwitterionic and aliphatic amino acids with a lower affinity .
Biochemical Pathways
This compound is involved in several biochemical pathways. Most notably, it participates in the urea cycle , gluconeogenesis , purine-nucleotide cycle , and neurotransmission . It is also involved in the malate–aspartate shuttle , which maintains NADH delivery to mitochondria and redox balance . Furthermore, it connects with the glutamate–glutamine cycle and ensures glycolysis and ammonia detoxification in astrocytes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound dissociates into its component amino acids, L-ornithine and L-aspartate, which are absorbed from the small intestine by active transport across the brush border of the intestinal epithelium . This absorption is largely dependent on the sodium ion gradient .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, L-ornithine, a component of this compound, produces significant “sedative” effects on brain slice metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway . On the other hand, L-aspartate shows concentration-dependent excitatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of sodium ions is crucial for the sodium-dependent transport of this compound . Moreover, the pH level can affect the pH-sensitive transport of this compound . .
Biochemical Analysis
Biochemical Properties
Sodium aspartate participates in several biochemical reactions. It is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate, particularly in the liver and tumor cells, and through the transamination of branched-chain amino acids (BCAAs), especially in muscles . Aspartate aminotransferase (AAT) is a key enzyme in its biosynthesis .
Cellular Effects
This compound influences various cellular processes. It is transported via the aspartate-glutamate carrier to the cytosol where it is used in protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission . It also maintains NADH delivery to mitochondria and redox balance via the malate-aspartate shuttle .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it interacts with the enzyme aspartate aminotransferase, catalyzing the conversion of L-Asp and 2-oxoglutarate (2-OG) to oxaloacetate and glutamate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects can change over time. For instance, a green fluorescent protein-based sensor of aspartate (jAspSnFR3) has been developed to measure aspartate levels in mammalian cell lines, allowing for the resolution of temporal changes in intracellular aspartate from genetic, pharmacological, and nutritional manipulations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a crucial component in the urea synthesis, purine-nucleotide cycle (PNC), malate-aspartate shuttle (MAS), and gluconeogenesis . It also serves as a substrate for the synthesis of proteins, asparagine, arginine, and nucleotides .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is transported via the aspartate-glutamate carrier to the cytosol . Specific details about the transporters or binding proteins that interact with this compound, as well as its effects on localization or accumulation, are currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium aspartate can be synthesized through the neutralization of aspartic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where aspartic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in its solid form.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of carbohydrates using microorganisms that produce aspartic acid. The aspartic acid is then extracted and purified before being neutralized with sodium hydroxide to form this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of oxaloacetate and other by-products.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions, leading to the formation of aspartate derivatives.
Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations, such as potassium or calcium.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Potassium chloride, calcium chloride.
Major Products Formed:
Oxidation: Oxaloacetate, fumarate.
Reduction: Aspartate derivatives.
Substitution: Potassium aspartate, calcium aspartate.
Scientific Research Applications
Sodium aspartate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffer in biochemical assays.
Biology: Plays a role in the synthesis of proteins and nucleotides, and is involved in the urea cycle and the citric acid cycle.
Medicine: Used as a dietary supplement to enhance energy production and improve athletic performance. It is also studied for its potential neuroprotective effects.
Industry: Utilized in the production of biodegradable plastics and as a food additive to enhance flavor and nutritional value.
Comparison with Similar Compounds
Potassium Aspartate: Similar to sodium aspartate but with potassium as the cation. It is used for similar purposes but may have different bioavailability and effects on electrolyte balance.
Calcium Aspartate: Contains calcium instead of sodium and is often used as a calcium supplement.
Magnesium Aspartate: Used to provide magnesium and aspartate, often in dietary supplements for muscle function and energy production.
Uniqueness of this compound: this compound is unique due to its specific role in enhancing sodium levels in the body while providing the benefits of aspartate. It is particularly useful in situations where sodium supplementation is needed, such as in cases of hyponatremia or during intense physical activity.
Properties
IUPAC Name |
disodium;2-aminobutanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.2Na/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXOIHIZTOVVFB-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NNa2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium aspartate affect retinal protein synthesis?
A: this compound (NaAsp), at concentrations often used to isolate photoreceptor responses in electroretinography, significantly impacts retinal protein synthesis. Studies using isolated retinas from Xenopus laevis show that NaAsp, across a range of concentrations (0.1–50 mM), markedly reduces the incorporation of ³H-leucine into proteins within the inner retina. Conversely, higher concentrations (50 mM) boost the incorporation of the label into photoreceptors, particularly rhodopsin. This suggests a potential role of acidic amino acids in influencing retinal protein synthesis, although the connection between this effect and their use in isolating photoreceptor responses remains unclear. []
Q2: Can this compound influence salty taste perception?
A: Research suggests that this compound can enhance the perception of saltiness, particularly in salt mixtures. Studies using bullfrog glossopharyngeal nerve responses and human sensory tests showed that adding NaAsp to a sodium chloride (NaCl) and potassium chloride (KCl) mixture amplified the perceived saltiness. Notably, NaAsp didn't enhance the saltiness of NaCl alone, nor did it affect the perception of sour, bitter, or umami tastes. These findings point to the potential of NaAsp as a salt substitute, possibly helping reduce dietary salt intake. []
Q3: Does this compound contribute to urinary carcinogenesis?
A: While this compound and glycine have been linked to hyperplasias in the renal pelvis and urinary bladder of Fischer-344 rats, a study investigating their effects on N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)-initiated lesions revealed a distinct promoting effect of NaAsp. Specifically, NaAsp, but not glycine, increased the occurrence of proliferative lesions in the renal pelvis. This was observed in both male and female rats treated with BBN followed by NaAsp. The same group also exhibited a higher incidence of bladder tumors alongside changes in urinary pH, sodium, creatinine, and uric acid levels. The study concluded that NaAsp acts as a promoter for urinary carcinogenesis in rats, although the underlying mechanisms for its effects on the renal pelvis and bladder might differ. []
Q4: How does this compound interact with photoreceptors in the retina?
A: this compound is commonly used in vision research to isolate the photoreceptor component of the electroretinogram (ERG). It acts by depolarizing horizontal cells in the retina, effectively suppressing their response to light. This isolation allows for a clearer examination of the photoreceptor's direct response to light stimuli without the influence of horizontal cell feedback. [, , , ]
Q5: Can this compound be utilized in the production of ectoine?
A: this compound serves as a key substrate in the biosynthetic pathway of ectoine, a cyclic amino acid with applications in medicine and cosmetics. Studies involving the heterologous expression of the ectoine synthesis cluster (ectABC genes) from Halomonas elongata in Escherichia coli demonstrated successful ectoine production. Optimizing the bioconversion conditions, including the use of this compound, glycerol, glucose, and KCl, significantly enhanced ectoine yield. This research highlights the potential of engineered E. coli strains, utilizing this compound, for the industrial production of ectoine. [, ]
Q6: How does this compound influence the growth of Bacillus subtilis?
A: Research on Bacillus subtilis mutants lacking the high-affinity aspartate transporter (aspH aspT mutants) has revealed a fascinating aspect of this compound's influence on bacterial growth. These mutants thrive in environments rich in both this compound and sodium ions (Na+). Interestingly, the Na+ effect doesn't stem from enhanced aspartate uptake but rather from a metabolic boost within the cells. This Na+-dependent growth is inducible, requiring prior exposure to Na+. Further investigations using various amino acids in potassium aspartate media suggest that Na+ might counteract the inhibitory effects of aspartate or accumulating ammonium ions, or potentially address deficiencies in proline metabolism. []
Q7: What are the implications of this compound's hyperosmotic properties?
A: The hyperosmotic nature of this compound has significant implications, particularly in ophthalmology. When hyperosmotic solutions were injected into the rabbit vitreous, rapid retinal whitening followed by detachment and degeneration was observed. Solutions nearing 500 mOsm were found to induce visible retinal changes. This compound, alongside sodium chloride, EDTA, mannitol, sucrose, and penicillin, exhibited similar effects at comparable osmolarities. These findings underscore the importance of considering osmolarity when administering intravitreal injections to avoid potential retinal toxicity. []
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